molecular formula C7H13Cl2N3O2 B2879115 (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride CAS No. 2375249-23-1

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride

Cat. No.: B2879115
CAS No.: 2375249-23-1
M. Wt: 242.1
InChI Key: KIKCXEXZJPYGGO-ILKKLZGPSA-N
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Description

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is a chiral amino acid derivative featuring a pyrazole ring at the 4-position of the butanoic acid backbone. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical applications. This compound is cataloged under CAS EN300-743076 and is available from suppliers like Enamine Ltd .

The pyrazole ring contributes to π-π interactions and hydrogen bonding, which are critical for target binding in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCXEXZJPYGGO-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)CC[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the role of pyrazole derivatives in biological systems.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the pyrazole ring can interact with enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position Salt Form Key Properties Source (Evidence ID)
(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride $ C7H{12}Cl2N3O_2 $ ~261.1 1H-pyrazol-4-yl Dihydrochloride High solubility; potential for aromatic interactions
(2S)-2-Amino-4-(1-methyl-1H-pyrazol-4-yl)butanoic acid hydrochloride $ C9H{14}ClN3O2 $ 247.68 1-methyl-1H-pyrazol-4-yl Hydrochloride Increased lipophilicity; steric hindrance from methyl group
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride $ C5H{12}ClNO_3 $ 193.61 Methoxy Hydrochloride Enhanced polarity; reduced steric bulk
(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride $ C5H{14}Cl2N4O_3 $ 261.10 3-hydroxyguanidino Dihydrochloride High hydrogen-bonding capacity; potential enzyme inhibition
Glufosinate (free acid) $ C5H{12}NO_4P $ 181.13 Hydroxyphosphonoyl Free acid Herbicidal activity; chelating properties

Analysis of Structural and Functional Differences

Pyrazole vs. Methyl-Pyrazole: The target compound’s unsubstituted pyrazole allows for versatile hydrogen bonding and π-stacking.

Methoxy Substitution :

  • The methoxy group in the compound from introduces polarity and smaller steric bulk, favoring interactions in hydrophilic environments. However, it lacks the aromaticity of pyrazole, limiting its use in contexts requiring aromatic interactions .

Hydroxyguanidino Group: The hydroxyguanidino substituent () provides multiple hydrogen-bonding sites, making it suitable for targeting enzymes like nitric oxide synthases or kinases. Its dihydrochloride form ensures solubility in biological buffers .

Phosphonoyl Group (Glufosinate): Glufosinate’s phosphonoyl moiety confers herbicidal activity by inhibiting glutamine synthetase. Its structural divergence from pyrazole-based compounds highlights the role of functional groups in determining biological specificity .

Biological Activity

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride, also known by its CAS number 2375249-23-1, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyDetails
Molecular Formula C6H10Cl2N4O2
Molecular Weight 227.07 g/mol
CAS Number 2375249-23-1
Solubility Soluble in water

The primary mechanism of action for (2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride appears to involve modulation of neurotransmitter systems, particularly through interactions with receptors associated with amino acids. This compound has been studied for its role as a potential modulator of glutamatergic signaling pathways, which are crucial in various neurological processes.

Key Findings

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like neurodegeneration and stroke. It is believed to enhance synaptic plasticity and reduce excitotoxicity through modulation of glutamate receptors .
  • Anti-inflammatory Activity : Studies have suggested that (2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
  • Potential Anticancer Properties : Preliminary investigations have shown that this compound could inhibit certain cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways involved are still under investigation but may involve the modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have investigated the biological activity of (2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride:

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound prior to inducing ischemia resulted in significant neuroprotection compared to control groups. The outcomes were measured through behavioral assessments and histological analysis, revealing reduced neuronal death and improved functional recovery .

Case Study 2: Anti-inflammatory Effects

In vitro studies using human monocyte-derived macrophages showed that treatment with (2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride led to a decrease in pro-inflammatory cytokine production. This suggests a potential application in treating chronic inflammatory conditions .

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways. The IC50 values for different cell lines ranged from 10 µM to 30 µM, suggesting a dose-dependent response .

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